5-Chloro-Vortioxetine Hydrobromide is a derivative of vortioxetine, a novel antidepressant primarily used for the treatment of major depressive disorder. Vortioxetine is known for its multimodal mechanism of action, which involves the modulation of serotonin receptors and the inhibition of serotonin reuptake. The hydrobromide salt form enhances the solubility and stability of the compound, making it suitable for pharmaceutical applications.
5-Chloro-Vortioxetine Hydrobromide is classified as a serotonin modulator and stimulator. It is synthesized from vortioxetine through various chemical reactions that introduce a chlorine atom at the 5-position on the aromatic ring. This modification may influence its pharmacological properties, including potency and selectivity towards serotonin receptors.
The synthesis of 5-Chloro-Vortioxetine Hydrobromide typically involves several steps:
This method ensures high yield and purity, which are critical for pharmaceutical applications.
The molecular formula for 5-Chloro-Vortioxetine Hydrobromide is . The molecular structure features:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its conformational dynamics and interactions with biological targets.
The introduction of the chlorine atom significantly alters the reactivity profile of vortioxetine. Key reactions include:
Each step in the synthesis must be optimized to ensure minimal by-product formation and maximum yield.
The mechanism of action for 5-Chloro-Vortioxetine Hydrobromide mirrors that of vortioxetine, which includes:
This multimodal action is believed to enhance mood and alleviate symptoms associated with depression more effectively than traditional selective serotonin reuptake inhibitors.
5-Chloro-Vortioxetine Hydrobromide serves primarily as an antidepressant in clinical settings. Its applications include:
Additionally, ongoing research may uncover further therapeutic potentials or modifications that enhance its efficacy or reduce side effects compared to existing antidepressants.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: